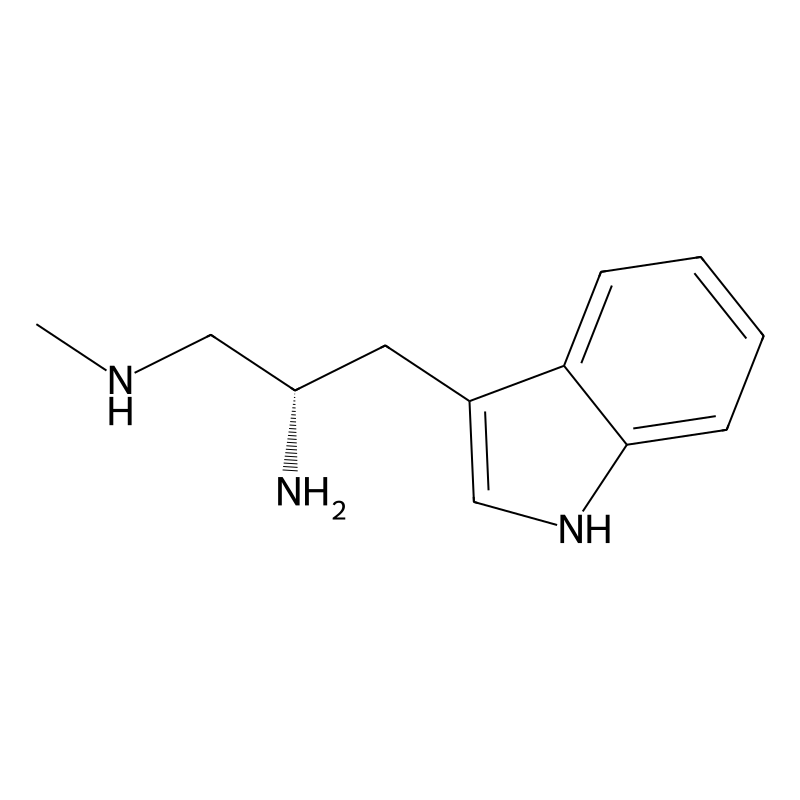

(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine is a chiral compound characterized by its unique structural features, including an indole moiety and a propanediamine backbone. The indole ring is a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which is known for its biological significance. The N1-methyl group adds to the compound's complexity, influencing its interaction with biological targets.

- Acylation: Reaction with acyl chlorides to form amides.

- Alkylation: Further alkylation at the nitrogen atom can yield quaternary ammonium salts.

- Condensation: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or enamines.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes.

Several synthesis methods have been reported for (S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine:

- Ugi Reaction: A four-component reaction involving an isocyanide, an amine, an acid, and a carbonyl compound can yield this compound efficiently. This method allows for diversity in product formation and is applicable in high-throughput screening .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation enhances reaction rates and yields when synthesizing this compound from simpler precursors .

- Chiral Resolution: Enantiomeric purity can be achieved through chiral chromatography or by using chiral auxiliaries during synthesis.

(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine has potential applications in:

- Pharmaceutical Development: Its neuroprotective and antidepressant properties make it a candidate for drug development targeting psychiatric and neurodegenerative diseases.

- Chemical Biology: The compound can serve as a molecular probe in studying indole-related biological pathways.

Studies investigating the interactions of (S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine with various biological targets are crucial for understanding its mechanism of action.

- Receptor Binding Studies: Research shows that it may bind to serotonin receptors, influencing mood and cognition .

- Enzyme Inhibition: Preliminary studies suggest potential inhibition of certain enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic effects.

Several compounds share structural similarities with (S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxyl group | Neurotransmitter involved in mood regulation |

| Melatonin | Indole structure with an acetamide group | Regulates sleep-wake cycles |

| 3-(Indol-3-yl)propanoic acid | Indole structure linked to propanoic acid | Potential anti-inflammatory effects |

| 1-Methyltryptamine | Methylated tryptamine derivative | Neurotransmitter effects |

The unique aspect of (S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine lies in its specific chiral configuration and the presence of both amine groups and an indole moiety, which may confer distinct pharmacological properties compared to these other compounds.